
Dblca
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibenzylideneacetone, also known as dibenzalacetone, is an organic compound with the formula C₁₇H₁₄O. It is a pale-yellow solid that is insoluble in water but soluble in ethanol. This compound was first prepared in 1881 by the German chemist Rainer Ludwig Claisen and the Swiss chemist Charles-Claude-Alexandre Claparède .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dibenzylideneacetone can be synthesized through the Claisen-Schmidt condensation reaction, which involves the condensation of benzaldehyde and acetone in the presence of a base such as sodium hydroxide. The reaction typically takes place in a water/ethanol medium and is followed by recrystallization to obtain the trans, trans isomer in high yield and purity .
Industrial Production Methods
While specific industrial production methods for dibenzylideneacetone are not widely documented, the Claisen-Schmidt condensation remains the primary synthetic route. The reaction conditions can be optimized for large-scale production by adjusting the concentrations of reactants and the choice of solvent to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Dibenzylideneacetone undergoes various chemical reactions, including:
Substitution: It can participate in substitution reactions due to the presence of the carbonyl group and the conjugated double bonds.
Common Reagents and Conditions
Oxidation: Sunlight or UV light can be used to initiate the cycloaddition reactions.
Substitution: Common reagents include halogens and other electrophiles that can react with the double bonds or the carbonyl group.
Major Products Formed
Cycloaddition: The major products are dimeric and trimeric cyclobutane cycloadducts.
Substitution: Depending on the reagents used, various substituted dibenzylideneacetone derivatives can be formed.
Aplicaciones Científicas De Investigación
Dibenzylideneacetone has several applications in scientific research:
Chemistry: It is used as a ligand in organometallic chemistry and as a component in sunscreens.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment.
Industry: It is used in the synthesis of various organic compounds and as an intermediate in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of dibenzylideneacetone involves its interaction with molecular targets through its carbonyl group and conjugated double bonds. These functional groups allow it to form complexes with metal ions and participate in various chemical reactions. In biological systems, its derivatives may interact with cellular components, leading to potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzylideneacetone: A related compound with a similar structure but fewer conjugated double bonds.
Chalcone: Another compound with a similar carbonyl and conjugated double bond system.
Uniqueness
Dibenzylideneacetone is unique due to its specific arrangement of phenyl groups and conjugated double bonds, which confer distinct chemical and physical properties. Its ability to undergo cycloaddition reactions and form complexes with metal ions makes it valuable in various research and industrial applications.
Propiedades
Número CAS |
74240-43-0 |
|---|---|
Fórmula molecular |
C31H56N16O9 |
Peso molecular |
796.9 g/mol |
Nombre IUPAC |
3,6-diamino-N-[[(8E)-11-(2-amino-1,4,5,6-tetrahydropyrimidin-6-yl)-8-[(carbamoylamino)methylidene]-15-(3,6-diaminohexanoylamino)-2-(hydroxymethyl)-3,6,9,12,16-pentaoxo-1,4,7,10,13-pentazacyclohexadec-5-yl]methyl]hexanamide |
InChI |
InChI=1S/C31H56N16O9/c32-6-1-3-15(34)9-22(49)39-11-19-26(52)43-20(13-41-31(37)56)27(53)47-24(17-5-8-38-30(36)46-17)29(55)40-12-18(25(51)45-21(14-48)28(54)44-19)42-23(50)10-16(35)4-2-7-33/h13,15-19,21,24,48H,1-12,14,32-35H2,(H,39,49)(H,40,55)(H,42,50)(H,43,52)(H,44,54)(H,45,51)(H,47,53)(H3,36,38,46)(H3,37,41,56)/b20-13+ |
Clave InChI |
NNHAOUAWUNAJJO-DEDYPNTBSA-N |
SMILES isomérico |
C1CN=C(NC1C2C(=O)NCC(C(=O)NC(C(=O)NC(C(=O)N/C(=C/NC(=O)N)/C(=O)N2)CNC(=O)CC(CCCN)N)CO)NC(=O)CC(CCCN)N)N |
SMILES canónico |
C1CN=C(NC1C2C(=O)NCC(C(=O)NC(C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)N2)CNC(=O)CC(CCCN)N)CO)NC(=O)CC(CCCN)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




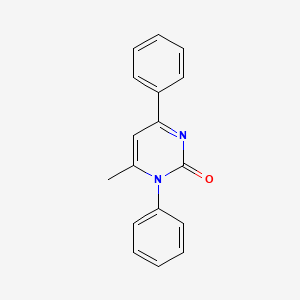
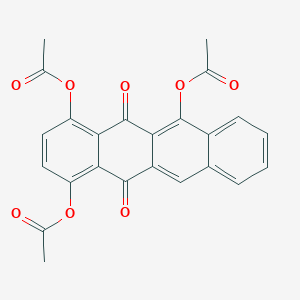

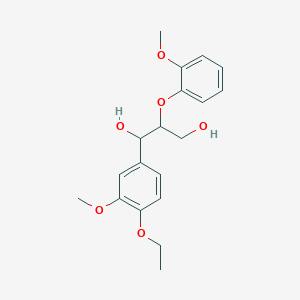
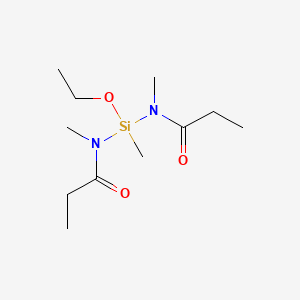
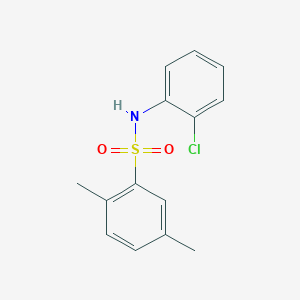
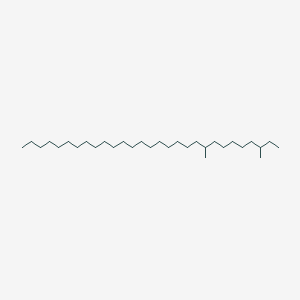
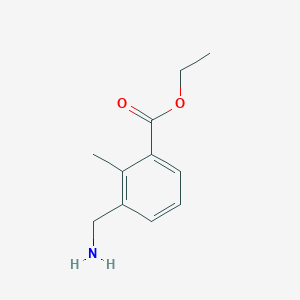
![2-[(E)-(4-Bromophenyl)diazenyl]-1-methyl-1H-imidazole](/img/structure/B14453868.png)



